![molecular formula C15H13N B595075 2-(3,5-Dimethylphenyl)benzonitrile CAS No. 1355247-46-9](/img/structure/B595075.png)
2-(3,5-Dimethylphenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3,5-Dimethylphenyl)benzonitrile” is a chemical compound with the CAS Number: 1355247-46-9 . It has a molecular weight of 207.27 and its molecular formula is C15H13N . The IUPAC name for this compound is 3’,5’-dimethyl [1,1’-biphenyl]-2-carbonitrile .
Molecular Structure Analysis
The InChI code for “2-(3,5-Dimethylphenyl)benzonitrile” is 1S/C15H13N/c1-11-7-12(2)9-14(8-11)15-6-4-3-5-13(15)10-16/h3-9H,1-2H3 . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications
Chemical Synthesis
2-(3,5-Dimethylphenyl)benzonitrile is used in chemical synthesis . It has a molecular weight of 207.27 and its IUPAC name is 3’,5’-dimethyl [1,1’-biphenyl]-2-carbonitrile .
[3+2] Cycloaddition Reactions
This compound has been studied in [3+2] cycloaddition reactions involving benzonitrile N-oxide . The Density Functional Theory (DFT) at the M062X/6-31+G (d) theory level was used to study the regiochemistry of these reactions . The results showed that benzonitrile N-oxide can be classified both as a moderate electrophile and moderate nucleophile .
Drug Synthesis
2-(3,5-Dimethylphenyl)benzonitrile is used in the synthesis of the drug Rilpivirine . The conventional way to prepare Rilpivirine was accomplished by nucleophically displacing the 4-chloro in 4-[(4-chloropyrimidin-2-yl)amino] benzonitrile with (2 E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride .
Organic Chemistry Research
This compound is used in organic chemistry research, particularly in the study of reactions involving β-phosphorylated analogues of nitroethenes . The reactivity indices show that β-phosphorylated analogues of nitroethenes can be classified as strong electrophiles and marginal nucleophiles .
Material Science
In material science, 2-(3,5-Dimethylphenyl)benzonitrile can be used in the development of new materials due to its unique chemical properties .
Chromatography
In chromatography, this compound can be used as a standard for the calibration of equipment and the development of new analytical methods .
properties
IUPAC Name |
2-(3,5-dimethylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-7-12(2)9-14(8-11)15-6-4-3-5-13(15)10-16/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAKYIBNWIYCSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC=C2C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742768 |
Source
|
Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)benzonitrile | |
CAS RN |
1355247-46-9 |
Source
|
Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.